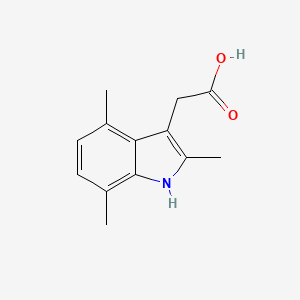

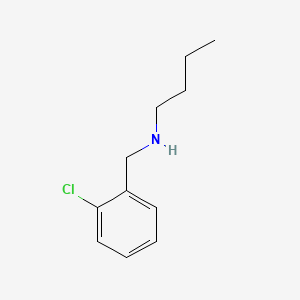

Benzenemethanamine, N-butyl-2-chloro-

Descripción general

Descripción

Benzenemethanamine, N-butyl-2-chloro- is a chemical compound with the molecular formula C11H16ClN . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, N-butyl-2-chloro- consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 197.71 g/mol.Aplicaciones Científicas De Investigación

Chiral Catalysts in Enantioselective Phase-Transfer Alkylation

Chiral quaternary benzophenone hydrazonium salt derivatives are efficient chiral catalysts for the enantioselective phase-transfer alkylation of N-(diphenylmethylene) benzenemethanamine. These catalysts facilitate reactions to produce optically active primary amines with high chemical yields and enantiomeric excess, using a relatively low amount of the chiral catalyst (J. Eddine & M. Cherqaoui, 1995).

Precursor to Pharmaceutically Active Compounds

N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a compound closely related to Benzenemethanamine, N-butyl-2-chloro-, is used as a precursor for the production of pharmaceutically active compounds, specifically HIV protease inhibitors. A continuous flow reactor system has been developed for the production of these compounds, enhancing efficiency and safety in pharmaceutical manufacturing (P. Pollet et al., 2009).

Synthesis of Antifungal Drug Analogues

Benzenemethanamine derivatives have been synthesized for research in antifungal drugs. These derivatives expand the scope of research in the field of benzylamine antimycotics, offering new avenues for developing effective antifungal treatments (Zhao Bao-xiang, 2004).

Development of Butenafine Analogue

Research has focused on synthesizing an analogue of Butenafine from tertiary-butyl benzyl derivatives, involving experiments with various solvents and reducing agents. This study contributes to the development of new antifungal agents, exploring different synthetic methods and their efficiencies (M. A. Muhammad et al., 2018).

Friedel-Crafts Sulfonylation

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as both reaction media and catalysts for Friedel-Crafts sulfonylation reactions. This approach enhances the reactivity of substrates like benzene, producing high yields under ambient conditions and contributing to the development of more efficient organic synthesis methods (S. Nara et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUFOKKVOOXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167257 | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16183-39-4 | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)